1,1,1,3-Tetrafluoro-2,4-pentanedione

Catalog No.
S6615730
CAS No.
515845-01-9
M.F
C5H4F4O2
M. Wt
172.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3-Tetrafluoro-2,4-pentanedione

CAS Number

515845-01-9

Product Name

1,1,1,3-Tetrafluoro-2,4-pentanedione

IUPAC Name

1,1,1,3-tetrafluoropentane-2,4-dione

Molecular Formula

C5H4F4O2

Molecular Weight

172.08 g/mol

InChI

InChI=1S/C5H4F4O2/c1-2(10)3(6)4(11)5(7,8)9/h3H,1H3

InChI Key

KYQWFCOSIWFZCC-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C(F)(F)F)F

Canonical SMILES

CC(=O)C(C(=O)C(F)(F)F)F

1,1,1,3-Tetrafluoro-2,4-pentanedione is an organofluorine compound characterized by its unique molecular structure, featuring four fluorine atoms attached to a five-carbon chain with two keto groups. Its molecular formula is C5H4F4O2C_5H_4F_4O_2 and it has a molecular weight of approximately 172.08 g/mol. This compound is recognized for its clear light yellow to orange liquid appearance and is soluble in organic solvents. The presence of fluorine atoms imparts distinctive chemical properties, making it a subject of interest in various chemical applications and research fields .

Typical of diketones. It can participate in:

  • Condensation Reactions: Reacting with amines or alcohols to form more complex structures.
  • Nucleophilic Addition: The keto groups can be attacked by nucleophiles, leading to the formation of various derivatives.
  • Deprotonation: The acidic protons adjacent to the carbonyl groups can be abstracted by bases, allowing for further functionalization .

The synthesis of 1,1,1,3-tetrafluoro-2,4-pentanedione typically involves fluorination reactions of diketones or related compounds. Common methods include:

  • Direct Fluorination: Using fluorine gas or fluorinating agents to introduce fluorine atoms into the diketone structure.
  • Rearrangement Reactions: Starting from simpler ketones and applying specific conditions (e.g., heat or catalysts) to rearrange and form the desired tetrafluorinated structure.
  • Condensation Reactions: Combining suitable precursors under acidic or basic conditions to yield the tetrafluorinated diketone .

1,1,1,3-Tetrafluoro-2,4-pentanedione finds applications in various fields:

  • Chemical Synthesis: As a reagent in organic synthesis for producing more complex fluorinated compounds.
  • Material Science: Used in the development of advanced materials due to its unique properties.
  • Pharmaceuticals: Potentially useful in drug design and development due to its biological activity .

Interaction studies involving 1,1,1,3-tetrafluoro-2,4-pentanedione focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound can be utilized in synthetic pathways and its potential interactions with biological molecules. The reactivity profile suggests that it may serve as a building block for more complex fluorinated compounds in medicinal chemistry .

Several compounds share structural similarities with 1,1,1,3-tetrafluoro-2,4-pentanedione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,1-DifluoroacetylacetoneC5H6F2O2C_5H_6F_2O_2Contains two fluorine atoms; less reactive than tetrafluorinated analogs.
1,1,5,5-Tetrafluoropentane-2,4-dioneC5H4F4O2C_5H_4F_4O_2Similar structure but different substitution pattern; used in similar applications.
1,1-TrifluoroacetylacetoneC5H5F3O2C_5H_5F_3O_2Contains three fluorine atoms; exhibits distinct reactivity compared to tetrafluorinated variants.

The uniqueness of 1,1,1,3-tetrafluoro-2,4-pentanedione lies in its specific arrangement of fluorine atoms and functional groups that influence its reactivity and potential applications compared to these similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Exact Mass

172.01474201 g/mol

Monoisotopic Mass

172.01474201 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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